(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPGNCKTGUTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC(=NC=N4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone , also referred to as BBP-671, is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of BBP-671 is with a molecular weight of approximately 465.53 g/mol. The compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine moiety, contributing to its diverse biological interactions.
BBP-671 has been studied primarily for its role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that compounds with similar structures can significantly inhibit the activity of tyrosinase, leading to potential applications in treating hyperpigmentation disorders.
Tyrosinase Inhibition
In a study evaluating various piperazine derivatives, BBP-671 demonstrated an IC50 value of 0.18 μM against the enzyme Agaricus bisporus tyrosinase (AbTYR), indicating its high potency compared to the reference compound kojic acid (IC50 = 17.76 μM) .
Biological Activity Summary
Study on Antimelanogenic Effects
A significant study highlighted the antimelanogenic effects of BBP-671 on B16F10 melanoma cells. The compound was shown to inhibit melanin production without inducing cytotoxicity, making it a promising candidate for cosmetic applications aimed at skin lightening .
Pharmacological Profile
In addition to its antimelanogenic properties, BBP-671 has been investigated for its potential as a CB1 receptor inverse agonist . This activity suggests possible applications in obesity treatment by modulating cannabinoid signaling pathways, which are implicated in appetite regulation .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted on other piperazine derivatives to assess their biological activities:
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| BBP-671 | Tyrosinase Inhibitor | 0.18 | High potency |
| 4-(4-Fluorobenzyl)piperazine derivative | Tyrosinase Inhibitor | 0.09 - 0.36 | Competitive inhibitor |
| LDK1229 (CB1 inverse agonist) | CB1 Receptor Modulator | Ki = 220 | Selective for CB1 over CB2 |
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes two piperazine and piperidine rings, which are known for their biological activity. The presence of a fluorinated phenyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
Drug Development
The compound is primarily investigated for its potential as a lead compound in the development of novel pharmaceuticals. Its structural components allow for modifications that can enhance efficacy and reduce side effects in therapeutic applications.
Tyrosinase Inhibition
One significant application is in the development of tyrosinase inhibitors, which are crucial for treating hyperpigmentation disorders. Studies have shown that compounds with similar structures exhibit competitive inhibition against tyrosinase, suggesting that modifications to the piperazine moiety can enhance inhibitory activity .
Table 1: Tyrosinase Inhibitory Activity of Related Compounds
| Compound Name | Structure Feature | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 4.36 | |
| Compound B | 2-Trifluoromethyl | <2 | |
| Compound C | 2,4-Dinitrophenyl | <1 |
Central Nervous System (CNS) Applications
The piperazine and piperidine rings are common scaffolds in CNS-active drugs, particularly for their roles in modulating neurotransmitter systems. The compound may interact with serotonin and dopamine receptors, potentially leading to applications in treating mood disorders and psychosis .
Anticancer Activity
Research indicates that derivatives of piperazine compounds can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The methanone moiety may facilitate interactions with cancer-related targets, making this compound a candidate for further exploration in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Modifications to the fluorinated phenyl group or the piperidine ring can significantly influence its biological activity. For instance, variations in substituents on the aromatic rings have been shown to alter binding affinities and selectivity towards specific receptors .
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substitutions on the pyrimidine ring, piperazine/piperidine linker groups, and aromatic substituents. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Pyrimidine Ring: The phenoxy group in the target compound (vs. pyrazol-1-yl in or ethylphenoxy in ) balances lipophilicity and solubility, making it more suitable for blood-brain barrier penetration.
Piperazine/Piperidine Modifications :
- 4-Fluorophenyl-piperazine (target compound and ) offers metabolic stability via fluorine’s electron-withdrawing effects, whereas 3-methylphenyl-piperazine () may enhance CYP450-mediated interactions .
- Trifluoromethylphenyl-piperazine () significantly boosts receptor affinity but may introduce pharmacokinetic challenges .
Core Heterocycle Variations :
- Pyrazolo[3,4-d]pyrimidine () demonstrates high kinase selectivity but poor aqueous solubility compared to the target’s pyrimidine core .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the piperazine and piperidine precursors. Key steps include:
- Nucleophilic substitution : Reacting 4-fluorophenylpiperazine with a suitably activated carbonyl intermediate (e.g., chloro- or bromo-methanone derivatives) under basic conditions (e.g., NaOH in dichloromethane) .
- Coupling reactions : The phenoxypyrimidinyl-piperidine moiety can be synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the substitution pattern of the pyrimidine ring .
- Critical parameters : Temperature (40–80°C), solvent polarity (DMF or THF for polar intermediates), and catalyst choice (e.g., Pd catalysts for cross-coupling) significantly affect yield. Purification via column chromatography or recrystallization is recommended .
Advanced: How can computational modeling predict this compound’s binding affinity to serotonin receptors, and what experimental validation is required?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A/5-HT2A receptors. Focus on the fluorophenyl and pyrimidine groups, which may engage in π-π stacking or hydrogen bonding with receptor residues .
- MD simulations : Perform 100-ns simulations to assess binding stability and free energy calculations (MM-GBSA) to quantify affinity .
- Experimental validation :
Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (in DMSO-d6 or CDCl3) to confirm the piperazine and piperidine ring conformations and substituent positions .
- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) .
Advanced: How do structural modifications to the pyrimidine or piperazine moieties influence pharmacokinetic properties?
Methodological Answer:
- Pyrimidine modifications :
- Piperazine modifications :
Contradiction Analysis: How should researchers resolve discrepancies in reported metabolic stability across in vitro assays?
Methodological Answer:
- Standardize assay conditions : Use consistent CYP450 isoforms (e.g., CYP3A4/2D6) and substrate concentrations (1–10 µM) across labs .
- Cross-validate with multiple models : Compare results from liver microsomes, hepatocytes, and recombinant enzymes. For example, a compound stable in microsomes but unstable in hepatocytes may undergo phase II metabolism .
- Leverage LC-MS/MS : Quantitate parent compound and metabolites (e.g., hydroxylated or N-dealkylated products) to identify degradation pathways .
Advanced: What in vivo models are appropriate for evaluating this compound’s efficacy in neurological disorders?
Methodological Answer:
- Rodent models :
- Pharmacokinetic profiling : Collect plasma and brain tissue at 0.5, 2, and 8 hours post-administration to calculate AUC, Cmax, and brain-to-plasma ratios .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .
- Waste disposal : Neutralize acidic/basic residues before disposal and incinerate organic waste per EPA guidelines .
Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?
Methodological Answer:
- OECD 307 guideline : Perform soil degradation studies under aerobic conditions (20°C, 60% WHC) to measure half-life .
- Aquatic toxicity : Test acute effects on Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition) .
- Bioaccumulation potential : Calculate logP (e.g., using XLogP3) and experimentally determine BCF in fish models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
